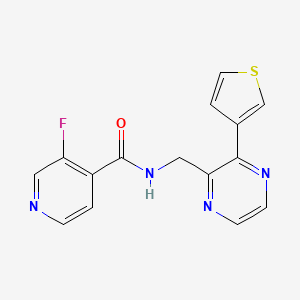

3-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)isonicotinamide is a complex organic compound that features a fluorine atom, a thiophene ring, and a pyrazine ring

Mechanism of Action

Target of Action

A similar compound was found to target thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target (like pparγ) and induce changes that lead to its therapeutic effects .

Biochemical Pathways

Pparγ, a potential target, is known to play a crucial role in the regulation of fatty acid storage and glucose metabolism .

Result of Action

Compounds targeting pparγ are known to have effects on lipid metabolism and glucose regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)isonicotinamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

3-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)isonicotinamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

- 3-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isonicotinamide

- 3-fluoro-N-((3-(thiophen-4-yl)pyrazin-2-yl)methyl)isonicotinamide

Uniqueness

3-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)isonicotinamide is unique due to the specific positioning of the thiophene and pyrazine rings, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom also enhances its stability and binding properties compared to similar compounds.

Biological Activity

3-Fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)isonicotinamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a fluorinated structure with thiophene and pyrazine moieties, which may enhance its pharmacological properties. The isonicotinamide backbone is particularly noted for its interactions with various biological targets, making this compound a candidate for further research in drug development.

Structural Characteristics

The molecular formula of this compound is C15H11FN4OS, with a molecular weight of 314.3 g/mol. The presence of the fluorine atom, along with the thiophene and pyrazine rings, suggests a diverse range of interactions at the molecular level, potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁FN₄OS |

| Molecular Weight | 314.3 g/mol |

| CAS Number | 2034496-64-3 |

Antimicrobial Potential

The compound's structural elements indicate potential antimicrobial activity. Thiophene derivatives are known for their broad-spectrum antimicrobial properties, which may be enhanced by the presence of the pyrazine ring and the isonicotinamide backbone. Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth and exhibit antifungal properties.

Anticancer Activity

Recent investigations into related compounds have shown promising anticancer activities against various cell lines. For instance, compounds incorporating thiophene and pyrazine structures have demonstrated significant cytotoxic effects in vitro, indicating that this compound may also possess similar properties. The mechanism of action could involve the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The isonicotinamide moiety is known for its role as an enzyme inhibitor. Compounds derived from this scaffold have been reported to interact with various enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases. The specific binding affinities and inhibition constants for this compound need further elucidation through rigorous biochemical assays.

Case Studies

- Antimicrobial Assays : In a study evaluating the antimicrobial efficacy of thiophene-containing compounds, derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Cytotoxicity Testing : A cytotoxicity assay conducted on various cancer cell lines revealed that compounds structurally akin to this compound exhibited IC50 values in the low micromolar range, indicating significant potential for anticancer drug development.

Properties

IUPAC Name |

3-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4OS/c16-12-7-17-3-1-11(12)15(21)20-8-13-14(19-5-4-18-13)10-2-6-22-9-10/h1-7,9H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFKTSCAUAYGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.